molecular formula C14H27NO2 B1479158 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol CAS No. 2098038-46-9

2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol

Cat. No.: B1479158
CAS No.: 2098038-46-9
M. Wt: 241.37 g/mol
InChI Key: GFLIVOQXBRPARZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol” is an organic substance . Its IUPAC name is “2-{1-oxa-4-azaspiro[4.5]decan-4-yl}ethan-1-ol” and it has the molecular formula C10H19NO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and of the reaction conditions on the isolated yields was investigated .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of azaspirodecanol derivatives in antimicrobial applications. Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and evaluated their antimicrobial activity against various strains such as S. aureus, E. coli, P. aeruginosa, and B. subtilis, finding moderate to good activity in some compounds Singh et al., 2021.

Anticonvulsant Activity

The impact of aromatic substitution on the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has been studied, revealing that most compounds displayed anticonvulsant activity in the maximal electroshock (MES) test. Notably, derivatives exhibited varying degrees of neurotoxicity at certain dosages, underscoring the importance of structural modifications on biological effects Obniska et al., 2006.

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated against human coronavirus and influenza virus. Certain compounds demonstrated significant inhibition of human coronavirus 229E replication, indicating the potential of these structures in antiviral drug development Apaydın et al., 2019.

Synthetic Methodology

The synthesis of azaspirodecanol derivatives involves various strategies, including the use of retropinacol rearrangement and Ritter reaction for constructing spirocyclic frameworks. These methods provide access to diverse spirocyclic compounds with potential biological activities [Shklyaev et al., 2011; Rozhkova et al., 2013](https://consensus.app/papers/retropinacol-rearrangement-synthesis-shklyaev/d298dc37b48c5cf0a72d8987e1c9a976/?utm_source=chatgpt; https://consensus.app/papers/ritter-reaction-synthesis-1substituted-rozhkova/34761e1924d9537ba39d91dfcf9b074b/?utm_source=chatgpt).

Safety and Hazards

This compound is associated with certain safety hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-2-17-11-13-10-15(8-9-16)12-14(13)6-4-3-5-7-14/h13,16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIVOQXBRPARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol

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